molecular formula C19H25N3OS B2839110 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1235100-19-2

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2839110
CAS No.: 1235100-19-2
M. Wt: 343.49
InChI Key: FVZKIHZLFAFIDT-UHFFFAOYSA-N
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Description

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethanol with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.

  • Urea Formation: : The next step involves the reaction of the piperidine intermediate with o-tolyl isocyanate. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, to form the desired urea compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-3-ylmethyl)piperidine: Lacks the urea moiety but shares the thiophene and piperidine rings.

    3-(o-Tolyl)urea: Contains the urea and o-tolyl groups but lacks the piperidine and thiophene rings.

Uniqueness

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-15-4-2-3-5-18(15)21-19(23)20-12-16-6-9-22(10-7-16)13-17-8-11-24-14-17/h2-5,8,11,14,16H,6-7,9-10,12-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKIHZLFAFIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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